7-Octadecenal
Description
7-Octadecenal (C₁₈H₃₄O) is a long-chain unsaturated aldehyde characterized by an 18-carbon backbone with a double bond at the seventh position (Z-configuration) and a terminal aldehyde group. It has been identified as a phytochemical constituent in Millingtonia hortensis via gas chromatography-mass spectrometry (GC-MS), where it contributes to the plant’s reported antioxidant and antibacterial activities . The compound’s structure renders it amphiphilic, enabling interactions with biological membranes and organic solvents, which may underpin its bioactivity. Its aldehyde group is highly reactive, participating in nucleophilic additions and redox reactions, making it a critical functional group for both chemical synthesis and biological interactions.
Properties
CAS No. |
56555-00-1 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-7-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h11-12,18H,2-10,13-17H2,1H3 |
InChI Key |
GZCDEEDYUSVIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of oleic acid or its derivatives. The process typically includes the use of oxidizing agents such as potassium permanganate or ozone, followed by reduction to yield the desired aldehyde. Another method involves the hydroformylation of olefins, where an olefin is reacted with carbon monoxide and hydrogen in the presence of a catalyst to form the aldehyde.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of oleic acid derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions, using catalysts such as rhodium or cobalt complexes to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
7-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 7-octadecenoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 7-octadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: 7-Octadecenoic acid
Reduction: 7-Octadecenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Studies have shown that this compound plays a role in pheromone signaling in insects and other animals.
Medicine: Research has explored its potential as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 7-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins and other biomolecules, leading to changes in their structure and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, including those involved in signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 7-Octadecenal’s properties, it is compared to three analogous compounds: 7-Tetradecenal (C₁₄H₂₆O), 8-Octadecenoic acid methyl ester (C₁₉H₃₆O₂), and Z-7-Pentadecenol (C₁₅H₃₀O). These compounds share structural motifs such as unsaturation (Z-configuration), chain length variations, and functional group diversity (Table 1).
Table 1. Structural and Functional Comparison of this compound and Analogues
Key Findings:
Chain Length and Physical Properties: Longer-chain aldehydes like this compound exhibit higher melting points and lower volatility compared to shorter analogues (e.g., 7-Tetradecenal). This property enhances its stability in biological matrices but complicates its isolation via distillation .
Functional Group Reactivity: The aldehyde group in this compound is more electrophilic than the ester or alcohol groups in its analogues, enabling faster reactions with nucleophiles (e.g., thiols or amines in proteins). This reactivity may enhance its antioxidant capacity by scavenging free radicals via aldehyde-mediated redox pathways . In contrast, 8-Octadecenoic acid methyl ester (an ester) is less reactive, favoring hydrolytic stability and slower degradation in aqueous environments.
Biological Activity: this compound’s aldehyde group is implicated in antibacterial activity, likely through covalent modification of microbial enzymes or membrane disruption. Similar mechanisms are less pronounced in alcohol derivatives like Z-7-Pentadecenol, which rely on hydroxyl group hydrogen bonding . Antioxidant assays in M. hortensis suggest this compound’s superior radical scavenging capacity compared to esterified or hydroxylated analogues, possibly due to the aldehyde’s ability to stabilize radical intermediates .
Synthetic Utility :
- This compound’s terminal aldehyde makes it a versatile substrate for synthesizing surfactants or polymer precursors. In contrast, 7-Tetradecenal (C14) is more suited for fragrances or short-chain lipid derivatives .
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